

A Comparative Guide to the Properties of Sodium Adipate and Potassium Adipate

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Compound of Interest

Compound Name: Sodium adipate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of **sodium adipate** and potassium adipate, the disodium and dipotassium salts of hexanedioic acid, respectively. Both compounds are widely utilized in the pharmaceutical and food industries as buffering agents, acidity regulators, and formulation excipients. The selection between these two salts often depends on subtle differences in their properties, which can have significant implications for product performance, stability, and manufacturing. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a visual workflow to aid in comparative analysis.

Comparative Physicochemical Properties

The fundamental properties of **sodium adipate** and potassium adipate are summarized below. While they share the same dicarboxylate anion, the difference in the alkali metal cation (Na^+ vs. K^+) leads to variations in molecular weight, solubility, and potentially hygroscopicity.

Property	Sodium Adipate	Potassium Adipate	Source(s)
IUPAC Name	Disodium hexanedioate	Dipotassium hexanedioate	[1][2]
Chemical Formula	C ₆ H ₈ Na ₂ O ₄	C ₆ H ₈ K ₂ O ₄	[1][2]
Molecular Weight	190.11 g/mol	222.32 g/mol	[1][2]
Appearance	White crystalline powder or granules	White odourless crystals or crystalline powder	[1][3][4]
Water Solubility	Approx. 50 g/100 mL (at 20°C)	Approx. 60 g/100 mL (at 20°C)	[1]
pH of Aqueous Solution	Alkaline (typically 7.5 - 9.0)	Alkaline	[4]
E Number	E356	E357	[2][4]
Decomposition Temp.	~440°C (Decomposition)	Not well-defined, parent acid melts at 151-152°C	[1]

Detailed Analysis of Properties

Solubility: Both salts are highly soluble in water. However, potassium adipate exhibits slightly greater solubility (approximately 60 g/100 mL at 20°C) compared to **sodium adipate** (approximately 50 g/100 mL at 20°C)[1]. This ~20% higher solubility can be advantageous in applications requiring the preparation of highly concentrated aqueous stock solutions, potentially allowing for smaller formulation volumes. The solubility of both salts is temperature-dependent, generally increasing as the temperature rises[5].

pH and Buffering Capacity: As salts of a weak dicarboxylic acid (adipic acid) and strong bases (NaOH or KOH), both sodium and potassium adipate form moderately alkaline solutions in water due to the hydrolysis of the adipate anion. The pH of a **sodium adipate** solution is typically in the range of 7.5 to 9.0[4]. While a specific range for potassium adipate is not as commonly cited, its chemical nature dictates a similar alkaline pH. The buffering capacity of both salts is dictated by the pKa values of adipic acid (pKa₁ ≈ 4.4, pKa₂ ≈ 5.4), making them

effective at maintaining pH in these ranges[6][7]. This property is critical in pharmaceutical formulations to maintain drug stability and in food products to control tartness and inhibit microbial growth[4][8].

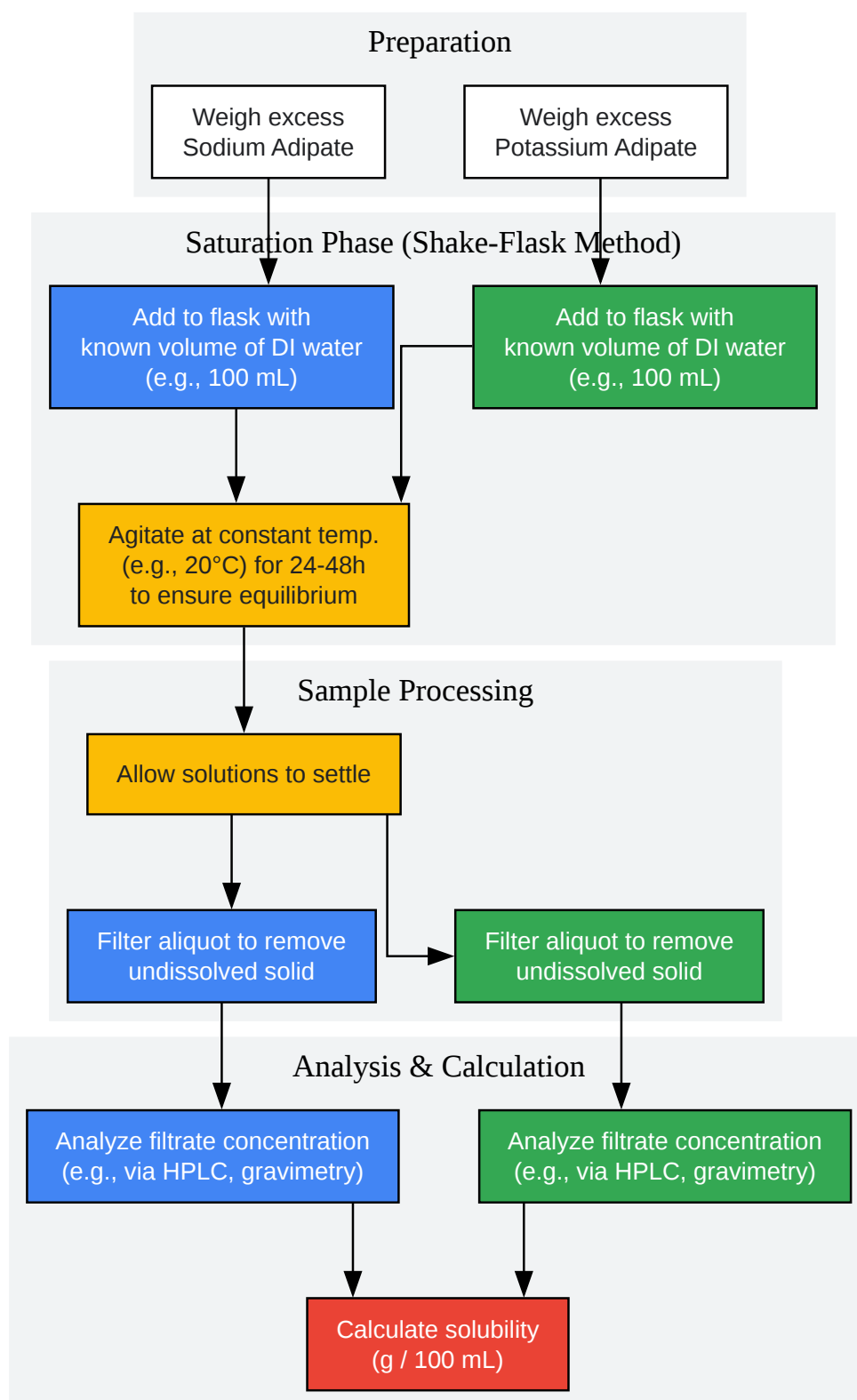
Hygroscopicity: A key differentiator between sodium and potassium salts is often their tendency to absorb moisture from the atmosphere. The smaller, more charge-dense sodium cation (Na^+) is more likely to attract water molecules, making its salts generally more hygroscopic than their potassium counterparts[9]. While specific hygroscopicity data for the adipate salts is not readily available, this general principle suggests that potassium adipate may be preferred in solid dosage form applications where moisture sensitivity is a concern for stability or powder flow.

Thermal Stability: Literature values for the thermal decomposition of these salts vary. One source indicates a decomposition temperature of 440°C for **sodium adipate** []. Other reports note the melting point of the parent adipic acid ($151\text{--}152^\circ\text{C}$) as a reference point for both salts[1]. At elevated temperatures, decomposition yields carbon oxides and the respective alkali metal oxide or carbonate.

Experimental Workflow and Protocols

To provide a practical framework for researchers, this section includes a standardized workflow for comparing a key property—water solubility—and detailed protocols for its measurement and for pH determination.

The following diagram illustrates a typical experimental workflow for determining and comparing the aqueous solubility of sodium and potassium adipate using the saturation shake-flask method, which is aligned with OECD and USP guidelines[10][11][12].



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Caption: Workflow for solubility determination via shake-flask method.

This protocol is adapted from the OECD Test Guideline 105 and USP <1236>[10][11][13].

- Objective: To determine the saturation mass concentration of the test substance in water at a given temperature.
- Materials:
 - Test substance (**Sodium Adipate** or Potassium Adipate)
 - Deionized, distilled, or reverse osmosis water
 - Flasks with sufficient capacity and airtight stoppers
 - Constant temperature agitation device (e.g., shaker bath or magnetic stirrer in a temperature-controlled chamber) set to $20 \pm 0.5^{\circ}\text{C}$.
 - Centrifuge or filtration apparatus (e.g., syringe filter with a non-adsorbing membrane, pore size $\leq 0.45 \mu\text{m}$).
 - Calibrated analytical balance.
 - Analytical instrument for concentration measurement (e.g., HPLC, gravimetric analysis after evaporation).
- Procedure:
 1. Add an amount of the test substance in excess of its expected solubility to a flask containing a known volume of water. This ensures that a saturated solution is formed.
 2. Seal the flask and place it in the constant temperature agitation device.
 3. Agitate the flask for a sufficient duration to reach equilibrium. A preliminary test can determine the required time, but 24 to 48 hours is typical.
 4. After agitation, allow the flask to stand in the temperature-controlled environment for at least 24 hours to allow undissolved solids to sediment.

5. Carefully withdraw an aliquot of the clear supernatant. To ensure all solid material is removed, centrifuge the aliquot at high speed or filter it through a syringe filter. Discard the initial portion of the filtrate to prevent errors from potential adsorption onto the filter material.
6. Accurately determine the concentration of the adipate salt in the clear, saturated solution using a validated analytical method.
7. Express the result as mass per volume of solution (e.g., g/100 mL).

This protocol is based on the standardized method described in USP General Chapter <791> [14][15][16].

- Objective: To measure the pH of a prepared aqueous solution of the test substance using a calibrated potentiometric pH meter.
- Materials:
 - Test substance (**Sodium Adipate** or Potassium Adipate)
 - Carbon dioxide-free water.
 - A pH meter with a glass electrode and a reference electrode (or a combination electrode), capable of a reproducibility of ± 0.02 pH units.
 - NIST-traceable standard buffer solutions for calibration (e.g., pH 4.01, 7.00, and 10.01).
 - Magnetic stirrer and stir bar.
 - Calibrated thermometer or temperature probe.
- Procedure:
 1. Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions. Use at least two standard buffers whose pH values bracket the expected pH of the sample (e.g., pH 7.00 and pH 10.01 for an alkaline solution). The calibration and all measurements should be performed at a constant temperature, typically $25 \pm 2^\circ\text{C}$ [14].

2. Solution Preparation: Prepare an aqueous solution of the test substance at the desired concentration (e.g., 1% w/v) using carbon dioxide-free water.

3. Measurement:

- Rinse the electrode(s) thoroughly with deionized water and blot dry with a lint-free tissue.
- Immerse the electrode(s) in the sample solution.
- Stir the solution gently to ensure homogeneity but avoid creating a vortex that could introduce atmospheric CO₂.
- Allow the reading to stabilize. A stable reading is one that does not change by more than 0.02 pH units over 30 seconds.
- Record the pH value and the temperature of the measurement.

Applications in Research and Drug Development

Both sodium and potassium adipate serve similar functions in pharmaceutical and research settings:

- Buffering Agents: They are used to control the pH of liquid formulations, which is crucial for the stability and solubility of active pharmaceutical ingredients (APIs).
- Acidity Regulators: In oral formulations, they can help modulate the micro-environmental pH to influence drug dissolution and absorption.
- Excipients in Controlled-Release Systems: **Sodium adipate** has been incorporated into polymeric coatings of monolithic drug delivery systems to modulate the intragel pH, thereby achieving a zero-order drug release profile for certain hydrophilic drugs^[4]. It has also been used as a pore-forming agent in enteric coatings [5].

Conclusion

Sodium adipate and potassium adipate are chemically similar salts with largely overlapping functional properties. The primary distinctions for researchers and formulators lie in three

areas:

- Solubility: Potassium adipate offers a modest advantage with its ~20% higher solubility in water, which may be beneficial for creating concentrated formulations.
- Hygroscopicity: **Sodium adipate** is likely to be more hygroscopic, a critical consideration for the development of stable solid dosage forms.
- Cation Content: The choice may be influenced by requirements to limit sodium intake (favoring the potassium salt) or by potential incompatibilities of either cation with other formulation ingredients.

Ultimately, the selection between sodium and potassium adipate should be based on empirical formulation studies that evaluate the impact of these subtle differences on the final product's critical quality attributes, such as stability, manufacturability, and bioavailability.

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